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Compound of Interest

Compound Name:
(2S)-2-(Fmoc-amino)tetradecanoic

acid

CAS No.: 478706-50-2

Cat. No.: B6317205

Get Quote

Abstract
Peptide amphiphiles (PAs) containing C14 lipid tails (myristoyl groups) are a cornerstone of

supramolecular biomaterials, widely used for hydrogel scaffolds, drug delivery, and tissue

engineering. The hydrophobic C14 tail drives self-assembly into high-aspect-ratio nanofibers or

micelles in aqueous environments. However, this amphiphilicity introduces significant

challenges in synthesis and purification, primarily due to on-resin aggregation and poor

solubility during HPLC. This guide details high-fidelity protocols for integrating C14 moieties via

N-terminal capping and internal side-chain conjugation, providing critical troubleshooting steps

for purification and solubility.

Strategic Design & Chemical Logic
The Role of the C14 Moiety
The C14 chain (Myristic acid) acts as the hydrophobic engine. When conjugated to a

hydrophilic peptide sequence (e.g.,
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), it creates a "surfactant-like" molecule.

Critical Aggregation Concentration (CAC): C14 PAs typically exhibit a CAC in the micromolar

range. Below this, they exist as monomers; above, they form cylindrical micelles or

nanofibers.

Design Choice:

N-Terminal Lipidation: Most common. Mimics natural lipidation; drives fiber formation.

Side-Chain Lipidation (Lysine): Allows the lipid to be placed centrally or at the C-terminus,

altering the packing geometry and allowing the N-terminus to remain free for receptor

targeting.

Selection of Solid Support
Rink Amide MBHA Resin: Preferred for C-terminal amides. The MBHA linker is robust and

prevents premature cleavage during aggressive aggregation-breaking washes.

Wang Resin: Used if a C-terminal acid is required, though ester formation risks during

lipidation must be managed.

Experimental Protocols
Materials

Resin: Rink Amide MBHA (Loading 0.4–0.6 mmol/g). Low loading is crucial to prevent steric

crowding of the lipid tails.

Lipid Source: Myristic Acid (C14:0), high purity (>99%).

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

Solvents: DMF (peptide grade), DCM, NMP (for difficult couplings).

Specialty Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) for dissolving aggregates.

Protocol A: N-Terminal Myristoylation (Standard)
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This method conjugates the C14 tail to the N-terminus of the fully elongated peptide.

Peptide Elongation: Synthesize the peptide backbone using standard Fmoc-SPPS cycles.

Final Fmoc Removal: Treat resin with 20% Piperidine/DMF (ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298="" class="inline ng-star-inserted">

min). Wash thoroughly with DMF (ngcontent-ng-c2699131324="" _nghost-ng-
c2339441298="" class="inline ng-star-inserted">

).

Lipid Activation:

Dissolve Myristic Acid (5 eq), HBTU (4.9 eq), and HOBt (5 eq) in minimal DMF.

Add DIEA (10 eq). Note: Myristic acid is less soluble than amino acids; ensure full

dissolution (warm to 40°C if necessary).

Coupling: Add activated lipid solution to the resin. Shake at Room Temperature (RT) for 2–4

hours.

Expert Tip: The reaction rate is slower than amino acid coupling due to the lipid's

hydrophobicity. A "double couple" (repeat step 3-4) is recommended.

Kaiser Test: Verify completion. If blue (positive), repeat coupling.[1]

Protocol B: Internal/Side-Chain Lipidation (Advanced)
This method utilizes an orthogonally protected Lysine (e.g., Fmoc-Lys(Mtt)-OH) to attach the

C14 tail at a specific internal position.

Sequence Assembly: Incorporate Fmoc-Lys(Mtt)-OH at the desired position.

N-Terminal Protection: Ensure the N-terminus is Fmoc-protected or acetylated (capped) to

prevent lipid attachment there.

Selective Deprotection of Mtt:
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Wash resin with DCM.[1][2]

Treat with 1% TFA / 3% TIS / 96% DCM (

min). The solution will turn yellow (trityl cation).

Critical: Do not exceed 30 mins total exposure to avoid premature peptide cleavage.

Wash with DCM, then 5% DIEA/DMF (to neutralize), then DMF.

Side-Chain Coupling:

Couple Myristic Acid using the activation protocol in 3.2 (Step 3).

Perform this coupling in NMP (N-methyl-2-pyrrolidone) instead of DMF to improve lipid

solubility and resin swelling.

Cleavage and Global Deprotection
Wash: Wash resin with DMF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

), DCM (

), and Methanol (

). Dry under vacuum.

Cocktail Preparation:95% TFA / 2.5% TIS / 2.5%

.

Reaction: Add cocktail to resin (10 mL per g resin). Shake for 2.5–3 hours.

Precipitation:

Filter filtrate into cold Diethyl Ether (-20°C).

Observation: C14-peptides often form a gel rather than a crisp powder in ether due to their

surfactant nature. Centrifuge at 4000 rpm, decant, and wash with fresh ether (
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).

Visualization of Synthesis Logic
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Click to download full resolution via product page

Figure 1: Decision tree for C14-peptide synthesis, contrasting N-terminal vs. orthogonal side-

chain lipidation workflows.

Purification & Characterization (The Bottleneck)
Purifying amphiphilic peptides is notoriously difficult because they self-assemble into micelles

within the HPLC column, leading to broad peaks and high back-pressure.

HPLC Strategy for Amphiphiles
Parameter Standard Peptide C14-Amphiphilic Peptide

Column C18 (Standard)
C4 or C8 (Less hydrophobic

interaction)

Pore Size 100 Å
300 Å (Accommodates

supramolecular structures)

Temperature Ambient
50°C – 60°C (Critical to break

H-bonds/micelles)

Mobile Phase A 0.1% TFA in Water
0.1%

(if acidic) or 0.1% TFA

Mobile Phase B Acetonitrile (ACN)
Isopropanol / ACN (1:1)

(Stronger elution power)

Protocol:

Dissolution: Dissolve crude peptide in HFIP (Hexafluoroisopropanol) first to break

aggregates, then dilute with water/ACN. Avoid pure water.

Gradient: Use a shallow gradient (e.g., 30% to 80% B over 40 mins). The lipid tail binds

strongly to C18; elution occurs late.

Collection: Collect the entire peak. Amphiphiles often "smear"; the leading and tailing edges

may still contain pure product aggregating differently.
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Characterization[4]
ESI-MS: Expect charge states to be lower than usual due to micelle shielding.

TEM (Transmission Electron Microscopy): Essential to verify self-assembly.

Prep: Dissolve purified PA in water (pH 7.4), age for 24h, stain with Uranyl Acetate. Look

for high-aspect-ratio nanofibers (diameters ~6-10 nm).

Troubleshooting Guide
Issue: "My peptide is insoluble in everything."

Cause: Strong hydrophobic collapse of C14 tails +

-sheet formation of the peptide head.

Solution:

Use HFIP or TFE (Trifluoroethanol) as a co-solvent.

Adjust pH away from the isoelectric point (pI). If the peptide is E/D rich, go to pH 8

(Ammonium Bicarbonate). If K/R rich, go to pH 2.

Sonication: Sonicate at 40°C for 30 mins to disrupt kinetic traps.

Issue: "HPLC peak is extremely broad/splitting."
Cause: The peptide is transitioning between monomer and micelle states on the column.

Solution:

Heat the column to 60°C.

Switch to a C4 column.

Add 0.1% HFIP to the mobile phase (extreme measure, but effective).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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